(R)-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a cyano group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction using a cyanide source such as sodium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the cyano group.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological pathways.
Medicine
In medicinal chemistry, ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid methyl ester
- ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid ethyl ester
- ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
Compared to its similar compounds, ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester offers unique properties due to the presence of the tert-butyl ester group. This group provides steric hindrance, which can influence the compound’s reactivity and interactions with molecular targets. Additionally, the tert-butyl ester group can enhance the compound’s stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-cyanopyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-7-5-12(10-18)20-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCSOXAIYBYYCV-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.